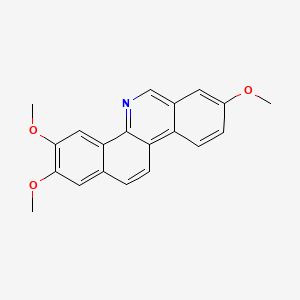

2,3,8-Trimethoxybenzo(c)phenanthridine

Description

Structure

3D Structure

Properties

CAS No. |

56517-15-8 |

|---|---|

Molecular Formula |

C20H17NO3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2,3,8-trimethoxybenzo[c]phenanthridine |

InChI |

InChI=1S/C20H17NO3/c1-22-14-5-7-15-13(8-14)11-21-20-16(15)6-4-12-9-18(23-2)19(24-3)10-17(12)20/h4-11H,1-3H3 |

InChI Key |

ODTIETJGJCIYGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CN=C3C(=C2C=C1)C=CC4=CC(=C(C=C43)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,8 Trimethoxybenzo C Phenanthridine and Its Analogues

General Synthetic Approaches to the Benzo[c]phenanthridine (B1199836) Core Structure

The construction of the benzo[c]phenanthridine nucleus can be achieved through several convergent and linear synthetic strategies. These methods often involve the formation of a key biaryl bond followed by a subsequent cyclization to form the central nitrogen-containing ring.

Classical Pictet and Ankersmit Pyrolysis

The Pictet and Ankersmit pyrolysis is a classical method for the synthesis of phenanthridines and their benzo derivatives. This reaction involves the pyrolysis of an N-benzylideneaniline, which is formed from the condensation of an aniline (B41778) derivative with a benzaldehyde (B42025) derivative. The high temperatures employed in this reaction promote a cyclization and subsequent aromatization to yield the phenanthridine (B189435) core. While historically significant, the harsh reaction conditions and often low yields have led to the development of milder and more efficient methods.

Morgan-Walls Reaction and Dehydrative Ring-Closure

The Morgan-Walls reaction is another established method for the synthesis of phenanthridines. beilstein-journals.org This reaction involves the cyclization of an N-acyl-2-aminobiphenyl derivative. The cyclization is typically promoted by a dehydrating agent, such as phosphorus oxychloride (POCl₃), often in a high-boiling solvent like nitrobenzene (B124822). beilstein-journals.org The reaction proceeds through an intramolecular electrophilic attack of the activated amide onto the adjacent aromatic ring, followed by dehydration to form the phenanthridine ring system. This method offers a more versatile approach compared to pyrolysis, as the precursors are often more readily accessible.

A related strategy is the dehydrative ring-closure of ortho-acylaminobiphenyls at high temperatures, a reaction closely associated with the Pictet-Hubert reaction. beilstein-journals.org These methods rely on the formation of a C-C bond to close the central ring of the benzo[c]phenanthridine skeleton.

Intramolecular Cyclizations of ortho-Functionalized Biaryl Precursors

Modern synthetic efforts have largely focused on the intramolecular cyclization of appropriately functionalized biaryl precursors. These methods offer greater control over regioselectivity and functional group tolerance.

One prominent example is the Bischler-Napieralski reaction , which is widely used for the synthesis of isoquinoline (B145761) alkaloids and can be adapted for benzo[c]phenanthridines. nih.govacs.orgrsc.orgacs.orgwikipedia.org This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. For the synthesis of benzo[c]phenanthridines, this would typically involve the cyclization of an N-(2-phenyl-ethyl)naphthamide or a related derivative. The reaction is commonly carried out using reagents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). nih.govacs.org

Another powerful intramolecular cyclization is the Kessar benzyne (B1209423) cyclization . This method has been successfully employed in the synthesis of fagaronine (B1216394), a close structural analog of 2,3,8-trimethoxybenzo[c]phenanthridine. acs.org The key step is the cyclization of a Schiff base (anil) derived from an aminonaphthalene and a benzaldehyde, mediated by a strong base like sodium amide in liquid ammonia (B1221849), which generates a benzyne intermediate. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are instrumental in preparing the necessary biaryl precursors for these cyclizations. Photochemically-mediated cyclizations of biaryl oximes also represent a novel and mild approach to the phenanthridine framework. beilstein-journals.org

Specific Synthetic Pathways to 2,3,8-Trimethoxybenzo[c]phenanthridine

The synthesis of the specifically substituted 2,3,8-trimethoxybenzo[c]phenanthridine can be achieved through a multi-step reaction sequence, with the specific placement of the methoxy (B1213986) groups dictating the choice of starting materials. A plausible and efficient route can be designed based on the successful synthesis of the closely related alkaloid, fagaronine. acs.org

Multi-step Reaction Sequences

A likely synthetic strategy for 2,3,8-trimethoxybenzo[c]phenanthridine involves the following key transformations:

Synthesis of a Substituted Naphthylamine: The synthesis would begin with the preparation of a suitably substituted aminonaphthalene, which will form one of the aromatic portions of the final molecule.

Synthesis of a Substituted Benzaldehyde: A substituted benzaldehyde carrying the remaining required methoxy groups is also synthesized.

Formation of a Schiff Base (Anil): The aminonaphthalene and the benzaldehyde are condensed to form a Schiff base, which is the direct precursor for the key cyclization step.

Intramolecular Cyclization: The final tetracyclic benzo[c]phenanthridine ring system is constructed via an intramolecular cyclization of the Schiff base. The Kessar benzyne cyclization is a well-suited reaction for this transformation. acs.org

This approach allows for the convergent assembly of the target molecule from two key aromatic fragments.

Key Intermediates and Reaction Conditions

Based on the synthesis of fagaronine, the key intermediates and reaction conditions for the synthesis of 2,3,8-trimethoxybenzo[c]phenanthridine can be extrapolated.

Key Intermediates:

| Intermediate | Structure | Role |

| 6-Amino-7-methoxynaphthalene | Aromatic building block (Naphthyl component) | |

| 2-Bromo-4,5-dimethoxybenzaldehyde | Aromatic building block (Benzaldehyde component) | |

| N-(2-Bromo-4,5-dimethoxybenzylidene)-7-methoxy-naphthalen-6-amine | Schiff base precursor for cyclization | |

| 2,3,8-Trimethoxy-5,6-dihydrobenzo[c]phenanthridine | Reduced form of the final product |

Reaction Conditions:

The crucial cyclization step, the Kessar benzyne cyclization, is typically carried out using a strong base such as sodium amide (NaNH₂) in liquid ammonia (NH₃). acs.org This generates a highly reactive benzyne intermediate from the bromo-substituted benzaldehyde portion of the Schiff base. The subsequent intramolecular attack of the naphthylamine moiety onto the benzyne, followed by aromatization, yields the benzo[c]phenanthridine core.

Advanced Synthetic Strategies and Modifications

Advanced synthetic strategies have been developed to improve the efficiency, yield, and substrate scope for producing the benzo[c]phenanthridine framework. These methods often employ novel catalytic systems and reaction conditions to facilitate key bond-forming steps.

Palladium-Catalyzed Aryl-Aryl Coupling Reactions

Palladium-catalyzed intramolecular aryl-aryl coupling is a powerful and effective method for constructing the polyfunctionalized heterocyclic system of benzo[c]phenanthridine derivatives. wikipedia.org This strategy has been successfully utilized in the synthesis of 2,3,9,10-tetraoxygenated benzo[c]phenanthridine alkaloids. wikipedia.org The key step involves the cyclization of a benzonaphthamide precursor. wikipedia.org

The process typically begins with the condensation of a substituted 1-naphthylamine (B1663977) with a substituted benzoic acid to form an amide bond, yielding an N-protected benzonaphthamide derivative. wikipedia.org This intermediate then undergoes an intramolecular aryl-aryl coupling reaction, facilitated by a palladium catalyst system, to form the lactam core of the benzo[c]phenanthridine. wikipedia.org Subsequent reduction of the lactam completes the synthesis. wikipedia.org A common catalytic system for this transformation is Palladium(II) acetate (B1210297) (Pd(OAc)₂) with silver carbonate (Ag₂CO₃). wikipedia.org

Table 1: Example of Palladium-Catalyzed Intramolecular Cyclization Interactive data table. Click on headers to sort.

| Precursor | Catalyst System | Product Type | Reference |

|---|

This methodology has proven effective for creating benzo[c]phenanthridines with unusual oxygenation patterns, demonstrating its utility in accessing a range of complex natural product analogues. wikipedia.org

Photochemically-Mediated Cyclization Reactions

A novel synthetic route to phenanthridines involves a photochemically-mediated cyclization. psiberg.combyjus.comnih.gov This method utilizes readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes, which upon exposure to UV radiation, undergo cyclization to afford the phenanthridine core. psiberg.comnih.gov

A key aspect of this reaction's success is the presence of a methoxy substituent on the biaryl precursor, which acts as a leaving group and is believed to stabilize the radical or radical cation intermediate formed during the photochemical process. psiberg.com This strategy has been successfully applied to the total synthesis of trisphaeridine, a naturally occurring phenanthridine alkaloid, in four linear steps. psiberg.combyjus.com For instance, the irradiation of 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime resulted in a 54% yield of 4-methoxyphenanthridine. psiberg.comnih.gov This approach highlights the utility of photochemical methods in forming the central ring of the phenanthridine system through C–C bond formation. byjus.com

I₂-Mediated sp³ C–H Amination Protocols

A modern, transition-metal-free approach to phenanthridine synthesis employs an iodine-mediated intramolecular sp³ C–H amination. numberanalytics.comwikipedia.org This protocol offers a straightforward and efficient pathway to various phenanthridine derivatives from readily available aniline precursors. numberanalytics.comwikipedia.org The reaction is operationally simple, can be performed on a gram scale, and tolerates a wide variety of unprotected aniline substrates. wikipedia.org

This method represents a significant advancement as it avoids the need for transition metal catalysts, which can be costly and require careful removal from the final product. numberanalytics.comwikipedia.org The reaction proceeds via an iodine-assisted intramolecular C-H amination, followed by oxidation of the resulting cyclic intermediate. youtube.com In some variations, this process can be conducted under visible light with air as the oxidant. youtube.com The use of molecular iodine as a promoter or sole oxidant for C-H amination reactions is a growing field, providing access to various nitrogen-containing heterocycles. nih.gov

Reformatsky Reaction in Benzo[c]phenanthridine Synthesis

The Reformatsky reaction is a well-established method in organic synthesis for forming carbon-carbon bonds. nih.govnumberanalytics.com It involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. byjus.comnih.gov The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. byjus.comwikipedia.org This enolate is less reactive than corresponding lithium enolates, which prevents it from reacting with the ester functionality of another molecule. wikipedia.org

The primary product of a classical Reformatsky reaction is a β-hydroxy ester. byjus.comnih.gov While not typically used to construct the core aromatic scaffold of benzo[c]phenanthridine directly, the Reformatsky reaction is a valuable tool for synthesizing complex molecules and natural products. psiberg.comnumberanalytics.com Its utility in this context would lie in the preparation of functionalized side-chains or complex precursors which could then be attached to or elaborated into the final benzo[c]phenanthridine structure. The reaction's tolerance for various functional groups and its ability to create important β-hydroxy ester motifs make it a relevant, if indirect, strategy in the broader synthesis of complex alkaloids. psiberg.comnumberanalytics.com

Derivatization and Structural Diversification Strategies for 2,3,8-Trimethoxybenzo[c]phenanthridine Analogues

Structural diversification of the benzo[c]phenanthridine scaffold is crucial for exploring structure-activity relationships. This is often achieved by introducing a variety of substituents at specific positions on the heterocyclic core.

Introduction of Substituents at Specific Positions (e.g., 12-position)

The 12-position of the benzo[i]phenanthridine skeleton, a close analogue of benzo[c]phenanthridine, has been a target for chemical modification to evaluate the pharmacological potential of this class of compounds. A range of substituents, including alkylamine side chains, can be introduced starting from a 12-formyl derivative.

One common method is reductive amination. The 12-formylbenzo[i]phenanthridine can be reacted with a primary or secondary amine, such as dimethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the corresponding 12-aminomethyl derivative. This strategy has been used to install a variety of N,N-dimethylalkylamine chains of varying lengths at the 12-position.

Table 2: Derivatization at the 12-Position of a Benzo[i]phenanthridine Analogue Interactive data table. Click on headers to sort.

| Starting Material | Reagent 1 | Reagent 2 | Product Substituent | Reference |

|---|---|---|---|---|

| 12-Formyl derivative | Dimethylamine (2M in THF) | Sodium triacetoxyborohydride | -CH₂N(CH₃)₂ | |

| 12-Formyl derivative | N,N-Dimethylethylenediamine | Sodium cyanoborohydride | -CH₂NH(CH₂)₂N(CH₃)₂ |

These modifications demonstrate the chemical tractability of the phenanthridine core, allowing for the synthesis of a library of analogues for further study.

Functional Group Interconversions for Analogue Synthesis

The structural diversity of benzo[c]phenanthridine analogues is often achieved through functional group interconversions in the final stages of a synthetic sequence. This approach allows for the targeted modification of a core scaffold, such as 2,3,8-trimethoxybenzo[c]phenanthridine, to explore structure-activity relationships. Common interconversions include demethylation, O-alkylation, and the introduction of various substituents, particularly nitrogen-containing side chains.

One key strategy involves the selective demethylation of methoxy groups to yield the corresponding hydroxy analogues. These phenolic derivatives can then serve as versatile intermediates for further functionalization. For instance, subsequent O-alkylation can introduce a wide array of alkoxy groups, influencing the compound's lipophilicity and potential interactions with biological targets. nih.gov

Another significant area of functional group interconversion focuses on the introduction of side chains, often containing amino groups. nih.gov A general sequence for this involves the aromatization of a tetrahydrobenzo[c]phenanthridinone precursor, followed by chlorination at a specific position (e.g., C-6). This chlorinated intermediate can then undergo nucleophilic substitution with various amines, such as (dimethylamino)alkylamines, to install the desired side chain. nih.gov This modular approach facilitates the rapid assembly of a library of analogues with varying side chain lengths and functionalities. researchgate.net

For example, the synthesis of 12-substituted benzo[i]phenanthridine derivatives, which are structurally related to the benzo[c]phenanthridine core, showcases several functional group manipulations. nih.gov A key intermediate, an aldehyde, can be generated and subsequently used in reductive amination reactions. Treatment with a selected amine (e.g., dimethylamine) in the presence of a reducing agent like sodium triacetoxyborohydride yields the corresponding aminomethyl derivative. nih.gov This method is highly versatile for creating a series of analogues with different amino substituents.

Furthermore, ester functionalities on the benzo[c]phenanthridine core can be hydrolyzed to carboxylic acids. nih.gov These acids can then be activated, for example by conversion to an acid chloride with thionyl chloride, and reacted with amines to form a diverse range of amide analogues. nih.gov

These late-stage modifications are crucial for developing new derivatives and for studying how specific structural features impact biological activity. chemrxiv.org

Analytical Characterization Techniques in Synthetic Studies

The confirmation of the structure of newly synthesized compounds like 2,3,8-trimethoxybenzo[c]phenanthridine and its analogues is a critical step that relies on a combination of modern analytical methods. Among these, spectroscopic techniques are paramount for providing detailed information about the molecular structure, connectivity, and functional groups present.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone techniques for the structural elucidation of benzo[c]phenanthridine derivatives. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) is used to identify the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a benzo[c]phenanthridine derivative, distinct signals are observed for the aromatic protons on the fused ring system and for the protons of the substituent groups, such as the methoxy groups. For 2,3,8-trimethoxybenzo[c]phenanthridine, the methoxy groups would appear as sharp singlets in the upfield region (typically δ 3.9-4.1 ppm), while the aromatic protons would resonate in the downfield region (δ 7.0-9.8 ppm). Coupling constants (J values) between adjacent protons help to establish the substitution pattern on the aromatic rings. nih.govnih.gov

¹³C NMR (Carbon NMR) complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon signals indicate their environment (e.g., aromatic, aliphatic, methoxy). For instance, the methoxy carbons would appear around δ 56-62 ppm, while the aromatic and quaternary carbons of the phenanthridine core would be found further downfield (δ 100-160 ppm).

The table below shows representative chemical shift ranges for key functional groups found in trimethoxybenzo[c]phenanthridine analogues.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (Ar-H) | 7.0 - 9.8 | 100 - 150 |

| Methoxy Protons (-OCH₃) | 3.9 - 4.1 | 56 - 62 |

| Methoxy-bearing Aromatic Carbons | N/A | 145 - 160 |

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the molecular formula with confidence. The fragmentation patterns observed in the mass spectrum can help to confirm the presence of specific substructures within the molecule.

Together, NMR and MS provide a comprehensive and unambiguous confirmation of the chemical structure of synthesized benzo[c]phenanthridine alkaloids. nih.govnih.gov

Mechanistic Elucidation of Biological Activities of 2,3,8 Trimethoxybenzo C Phenanthridine and Its Derivatives

Antimicrobial Activity Mechanisms

The antimicrobial properties of benzo[c]phenanthridine (B1199836) alkaloids, including derivatives of 2,3,8-Trimethoxybenzo[c]phenanthridine, are attributed to a variety of mechanisms that target fundamental components of microbial cells. These compounds can disrupt cellular structures and interfere with critical enzymatic processes, leading to the inhibition of microbial growth and, ultimately, cell death.

Disruption of Microbial Cellular Structures

Certain benzo[c]phenanthridine alkaloids exert their antimicrobial effects by causing physical damage to microbial cells. This disruption can manifest as alterations in the cell wall and membrane, leading to a loss of cellular integrity. For instance, the related alkaloid chelerythrine (B190780) has been shown to damage the cell wall and membrane of bacteria. nih.govresearchgate.net This damage increases the permeability of the cell membrane, causing essential intracellular components to leak out, which contributes to cell death. nih.gov

Another related compound, sanguinarine (B192314), has been observed to interfere with the cytoplasmic membrane and induce lysis in methicillin-resistant Staphylococcus aureus (MRSA). jst.go.jpnih.gov It can also lead to morphological changes in bacteria, such as filamentation, by inhibiting cell division. nih.govacs.org This is achieved by perturbing the formation of the Z-ring, a critical structure for bacterial cytokinesis. nih.govacs.org While sanguinarine does not appear to disrupt the membrane structure of Escherichia coli, it does inhibit the assembly of the FtsZ protein, which is essential for Z-ring formation. nih.gov

The following table summarizes the observed effects of related benzo[c]phenanthridine alkaloids on microbial cellular structures.

| Alkaloid | Microbial Target | Observed Effect | Reference(s) |

| Chelerythrine | Bacteria (general), Staphylococcus aureus | Damage to cell wall and membrane, increased membrane permeability, leakage of cellular contents. | nih.govresearchgate.netwikipedia.org |

| Sanguinarine | Gram-positive and Gram-negative bacteria, MRSA | Induces filamentation, inhibits cytokinesis by perturbing Z-ring formation, compromises the cytoplasmic membrane. | jst.go.jpnih.govnih.govacs.org |

Interference with Essential Microbial Enzymes

Beyond structural damage, benzo[c]phenanthridine alkaloids can also inhibit the function of essential microbial enzymes. This enzymatic inhibition is a key aspect of their antimicrobial action. For example, chelerythrine has been found to inhibit protein biosynthesis in bacteria. nih.govresearchgate.net This suggests that it may target ribosomal function or other enzymes involved in the translation process.

Sanguinarine has been shown to interfere with several bacterial enzymatic processes. It is known to inhibit the assembly of the FtsZ protein, a tubulin homologue that is a key component of the bacterial cytoskeleton and is essential for cell division. nih.govacs.org By binding to FtsZ, sanguinarine prevents its proper assembly and function, leading to a blockage of cytokinesis. nih.gov Additionally, sanguinarine has been reported to intercalate into DNA, which could inhibit nucleic acid synthesis. researchgate.net

Some studies have also investigated the potential for these alkaloids to inhibit enzymes involved in fatty acid biosynthesis (FAS-II system), which is a validated target for antimicrobial drugs. mdpi.com While direct inhibition of FAS-II enzymes by 2,3,8-Trimethoxybenzo[c]phenanthridine has not been explicitly detailed, the broad enzymatic inhibitory activities of related compounds suggest this as a possible mechanism.

The table below outlines the interference of related alkaloids with essential microbial enzymes.

| Alkaloid | Enzyme/Process Targeted | Mechanism of Interference | Reference(s) |

| Chelerythrine | Protein biosynthesis | Inhibition of protein synthesis. | nih.govresearchgate.net |

| Sanguinarine | FtsZ assembly, Nucleic acid synthesis | Binds to FtsZ, preventing Z-ring formation and cytokinesis; intercalates into DNA. | nih.govacs.orgresearchgate.net |

Antiviral Activity Mechanisms

The antiviral potential of 2,3,8-Trimethoxybenzo[c]phenanthridine and its derivatives is an area of growing interest. Research into related benzo[c]phenanthridine alkaloids indicates that these compounds can combat viral infections through multiple pathways, including the direct inhibition of viral replication machinery and the modulation of host cellular factors that are essential for the viral life cycle.

Inhibition of Viral Replication (e.g., Herpes Simplex Virus Type 1)

Studies on related benzo[c]phenanthridine alkaloids have demonstrated their ability to inhibit the replication of viruses such as Herpes Simplex Virus Type 1 (HSV-1). Chelerythrine, for instance, has been shown to inhibit HSV-1 infection by directly targeting the viral glycoproteins gB and gD. researchgate.netdoaj.org These glycoproteins are crucial for the attachment and entry of the virus into host cells. By binding to these proteins, chelerythrine prevents the virus from initiating an infection. researchgate.netdoaj.org It also inhibits the expression of the immediate-early protein ICP0, which is critical for the subsequent stages of viral replication. researchgate.netdoaj.org

Sanguinarine has also been reported to have multisite inhibitory effects on the replication of the Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), affecting internalization, replication, and release stages of the viral life cycle. mdpi.com While the precise antiviral mechanism of 2,3,8-Trimethoxybenzo[c]phenanthridine against HSV-1 has not been fully elucidated, the actions of these related compounds suggest that it may similarly interfere with viral entry and the expression of essential viral proteins.

The table below summarizes the inhibitory effects of related alkaloids on viral replication.

| Alkaloid | Virus | Mechanism of Inhibition | Reference(s) |

| Chelerythrine | Herpes Simplex Virus Type 1 (HSV-1) | Directly targets and binds to viral glycoproteins gB and gD, inhibiting viral entry; inhibits expression of immediate-early protein ICP0. | researchgate.netdoaj.org |

| Sanguinarine | Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) | Inhibits internalization, replication, and release stages of the viral life cycle. | mdpi.com |

Modulation of Host Factors for Viral Replication (e.g., Topoisomerase II)

Viruses often rely on host cellular machinery to replicate their genomes. One such critical host factor is the enzyme topoisomerase II, which is involved in managing DNA topology during replication and transcription. Inhibiting topoisomerase II has emerged as a viable antiviral strategy. nih.govresearchgate.net

The benzo[c]phenanthridine alkaloid fagaronine (B1216394), which is structurally related to 2,3,8-Trimethoxybenzo[c]phenanthridine, has been identified as an inhibitor of both topoisomerase I and topoisomerase II. nih.govnih.gov By inhibiting these enzymes, fagaronine can disrupt the viral replication process that depends on them. While fagaronine shows moderate inhibition of topoisomerase II, its ability to target this host enzyme suggests a potential mechanism for its antiviral activity. nih.gov The inhibition of topoisomerase II by other compounds has been shown to effectively limit the replication of various viruses, including arenaviruses and Epstein-Barr virus. nih.govresearchgate.net This suggests that the modulation of host topoisomerase II activity by benzo[c]phenanthridine derivatives could be a key component of their antiviral effects.

The following table details the modulation of host factors by related alkaloids.

| Alkaloid | Host Factor | Effect on Host Factor | Implication for Viral Replication | Reference(s) |

| Fagaronine | Topoisomerase I and II | Inhibition of catalytic activity. | Disruption of viral genome replication that relies on host topoisomerases. | nih.govnih.gov |

Neuroprotective Activity Mechanisms

Emerging research suggests that certain benzo[c]phenanthridine alkaloids may possess neuroprotective properties. The mechanisms underlying these effects are thought to involve the modulation of cellular pathways related to apoptosis (programmed cell death) and inflammation, which are key contributors to neurodegenerative processes.

The related alkaloid sanguinarine has been shown to exert neuroprotective effects in models of cerebral ischemia. nih.gov Its mechanism of action involves the regulation of proteins involved in apoptosis. Specifically, sanguinarine treatment has been associated with an increased expression of the anti-apoptotic protein Bcl-2 and a reduced expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bcl-2/Bax ratio helps to prevent neuronal cell death.

Furthermore, sanguinarine has demonstrated anti-inflammatory properties that contribute to its neuroprotective profile. It has been observed to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the brain following ischemic injury. nih.gov By suppressing the inflammatory response, sanguinarine can mitigate secondary damage to neuronal tissue.

Chelerythrine, another related alkaloid, is known to be a potent inhibitor of protein kinase C (PKC). nih.gov PKC is involved in various signaling pathways, including those that regulate neuronal function and survival. While its direct neuroprotective mechanisms are still under investigation, its ability to modulate key signaling pathways suggests a potential role in protecting neurons from damage. Chelerythrine has also been reported to inhibit the Bcl-2 family protein Bcl-xL, which can lead to the induction of apoptosis. medchemexpress.com This highlights the complex and context-dependent effects of these alkaloids.

The table below summarizes the neuroprotective mechanisms of related benzo[c]phenanthridine alkaloids.

| Alkaloid | Proposed Neuroprotective Mechanism | Key Molecular Targets | Reference(s) |

| Sanguinarine | Anti-apoptotic, Anti-inflammatory | Increases Bcl-2/Bax ratio, reduces TNF-α, IL-1β, and IL-6 release. | nih.gov |

| Chelerythrine | Modulation of signaling pathways | Inhibits Protein Kinase C (PKC), inhibits Bcl-xL. | nih.govmedchemexpress.com |

Modulation of Neurotransmitter Systems

While direct studies on 2,3,8-Trimethoxybenzo(c)phenanthridine's effect on neurotransmitter systems are not extensively documented, research on related benzo[c]phenanthridine alkaloids, primarily those isolated from the Zanthoxylum genus, suggests potential neuroprotective and modulatory activities. scispace.comnih.govtaylorfrancis.com Alkaloids from this class have been investigated for their impact on neurological diseases, with mechanisms that often involve interaction with neurotransmitter pathways. e3s-conferences.org

For instance, some benzo[c]phenanthridine alkaloids have been shown to possess neuroprotective properties, which can be linked to the modulation of systems affected in neurodegenerative conditions. taylorfrancis.com Research on sanguinarine and chelerythrine, two well-known benzo[c]phenanthridine alkaloids, indicates they can inhibit the aggregation of β-amyloid, a key pathological hallmark in Alzheimer's disease. nih.gov This action suggests an indirect influence on the cholinergic system, which is significantly compromised in this condition. The inhibition of β-amyloid aggregation by these related alkaloids was found to be significant, with a reduction of the Thioflavin T fluorescence signal by approximately 40% compared to the control. nih.gov

Furthermore, the general class of alkaloids has been recognized for a variety of pharmacological effects on the central nervous system, including anti-inflammatory, analgesic, and neuroprotective actions that can be mediated through neurotransmitter systems. scispace.comnih.gove3s-conferences.org

Table 1: Effects of Related Benzo(c)phenanthridine Alkaloids on Neuropathological Markers

This table summarizes the observed effects of sanguinarine and chelerythrine on β-amyloid aggregation, a key factor in neurodegenerative diseases.

| Compound | Effect on Aβ1–42 Aggregation | Observed Reduction in ThT Fluorescence | Reference |

|---|---|---|---|

| Sanguinarine | Inhibitory | ~40% | nih.gov |

| Chelerythrine | Inhibitory | ~40% | nih.gov |

Reduction of Oxidative Stress

The chemical structure of benzo[c]phenanthridine alkaloids lends them potential antioxidant properties. While specific data for this compound is scarce, studies on alkaloids from the Zanthoxylum genus, a rich source of these compounds, have demonstrated notable antioxidant activity. mdpi.comresearchgate.net

Extracts containing total alkaloids from Zanthoxylum species have been shown to increase the body's antioxidant status and reduce lipid peroxidation. mdpi.com This suggests that these compounds can neutralize free radicals and reduce oxidative damage, a key factor in many chronic diseases. The antioxidant potential of alkaloid constituents from Zanthoxylum zanthoxyloides has been confirmed through various in-vitro assays, indicating their ability to scavenge free radicals. researchgate.netresearchgate.net

The mechanism behind this antioxidant activity is likely tied to the chemical structure of the alkaloids, which can donate electrons to neutralize reactive oxygen species. While the precise contribution of the 2,3,8-trimethoxy substitution pattern to this effect is not yet elucidated, the presence of methoxy (B1213986) groups on the aromatic rings could modulate the electron-donating capacity of the molecule.

Table 2: Antioxidant Activity of Alkaloid Fractions from Zanthoxylum Species

This table presents the antioxidant capacity of extracts containing benzo(c)phenanthridine alkaloids, as measured by their radical scavenging activity.

| Source | Assay | Result | Reference |

|---|---|---|---|

| Zanthoxylum zanthoxyloides leaves (Methanol Extract) | DPPH Radical Scavenging | IC50 = 40.22 mg/L | researchgate.net |

| Zanthoxylum zanthoxyloides leaves (Bulk Alkaloid Fraction) | DPPH Radical Scavenging | IC50 = 19.46 mg/L | researchgate.net |

| Zanthoxylum budrunga seeds (Ethanol Extract) | DPPH Radical Scavenging | IC50 = 82.60 µg/mL | mdpi.com |

Influence of Molecular Architecture on Mechanistic Pathways

Role of Molecular Planarity in Biological Interactions

The benzo[c]phenanthridine core structure is characterized by a largely planar and aromatic system. This planarity is a key determinant of its ability to interact with biological targets, most notably through DNA intercalation. nih.govnih.gov DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. nih.gov

This mode of interaction is facilitated by the flat, aromatic surface of the benzo[c]phenanthridine ring system, which can stack with the base pairs of DNA. nih.gov This interaction can lead to a variety of cellular effects, including the inhibition of DNA replication and transcription, which is a common mechanism for the anti-proliferative activity observed in many benzo[c]phenanthridine alkaloids. nih.gov

While direct evidence for DNA intercalation by this compound is not available, the structural similarities to other known DNA intercalating benzo[c]phenanthridines strongly suggest that this is a plausible mechanism of action. The substitution pattern of the methoxy groups could further influence the binding affinity and specificity of this interaction. For example, studies on other polycyclic aromatic hydrocarbons have shown that their planar structure is essential for intercalation. nih.gov The planarity allows for the insertion into the DNA helix, leading to an unwinding of the DNA structure. nih.gov

Structure Activity Relationship Sar Studies of 2,3,8 Trimethoxybenzo C Phenanthridine Derivatives

Impact of Methoxy (B1213986) Group Substitutions on Biological Potency

The presence and positioning of methoxy groups on the benzo[c]phenanthridine (B1199836) skeleton are critical determinants of biological activity. These substitutions can affect the molecule's electronic properties, planarity, and interaction with biological targets.

The specific placement of methoxy groups on the benzo[c]phenanthridine core significantly modulates the cytotoxic and topoisomerase-inhibiting properties of these compounds. Studies on related benzo[i]phenanthridines, which are structural isomers of benzo[c]phenanthridines, have provided valuable insights into these relationships. For instance, analogues with at least one, and preferably two, methoxyl groups at the 8- and 9-positions generally exhibit activity as topoisomerase I-targeting agents. nih.gov

In contrast, the substitution pattern on the A-ring also plays a crucial role. Research on benzo[i]phenanthridines has shown that while compounds with a 2,3-methylenedioxy moiety and 8,9-dimethoxy groups are active, replacing the methylenedioxy group with two methoxy groups at the 2- and 3-positions can lead to a loss of activity. nih.gov Specifically, 2,3,8,9-tetramethoxybenzo[i]phenanthridine was found to be inactive as a topoisomerase I-targeting agent. nih.gov However, further studies revealed that 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine is a more potent topoisomerase I-targeting agent than its 2,3-methylenedioxy counterpart. nih.gov

The natural product fagaronine (B1216394), which is 2-hydroxy-3,8,9-trimethoxy-5-methylbenzo[c]phenanthridine, demonstrates the importance of the substitution pattern for biological activity, including its interaction with nucleic acids. nih.gov

The number of methoxy substituents has a profound effect on the biological potency of benzo[c]phenanthridine derivatives. While a certain level of methoxylation is often required for activity, an increase in the number of methoxy groups does not always correlate with enhanced potency.

For example, studies on benzo[i]phenanthridine analogues have shown that tetramethoxylated derivatives, such as 2,3,8,9-tetramethoxybenzo[i]phenanthridine, are inactive as topoisomerase I-targeting agents. nih.govnih.gov This suggests that an excessive number of methoxy groups can be detrimental to this specific biological activity. In contrast, dimethoxy-substituted analogues often retain or even show enhanced activity, highlighting a complex relationship between the number of methoxy groups and biological function. nih.gov

The following table summarizes the activity of some methoxy-substituted benzo[i]phenanthridine derivatives.

| Compound Name | Substitution Pattern | Biological Activity (Topoisomerase I Targeting) |

| 2,3-Methylenedioxy-8,9-dimethoxybenzo[i]phenanthridine | 2,3-methylenedioxy, 8,9-dimethoxy | Active |

| 2,3,8,9-Tetramethoxybenzo[i]phenanthridine | 2,3,8,9-tetramethoxy | Inactive |

| 2,3-Dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine | 2,3-dimethoxy, 8,9-methylenedioxy | More potent than the 2,3-methylenedioxy analogue |

Influence of Substituents at the Benzo[c]phenanthridine Core

Beyond methoxy groups, other substitutions on the benzo[c]phenanthridine core, particularly on the A-ring and at the 12-position, as well as saturation of the C-ring, play a significant role in determining the biological profile of these compounds.

Modifications within the A-ring of benzo[c]phenanthridine and its isomers can significantly alter their biological activity. nih.gov A common comparison is between the 2,3-methylenedioxy and the 2,3-dimethoxy substitution patterns.

Initially, it was thought that the 2,3-methylenedioxy moiety was critical for potent topoisomerase I-targeting activity, as its replacement with 2,3-dimethoxy groups in some benzo[i]phenanthridine series led to inactive compounds. nih.gov However, subsequent research demonstrated that a 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine was actually more potent than the corresponding 2,3-methylenedioxy analogue. nih.gov This finding indicates that the interplay between substituents on different rings is complex and that a dimethoxy configuration on the A-ring can, in certain contexts, enhance biological activity.

The antitumor agent NK109, which has a 2,3-methylenedioxy group, has demonstrated potent antitumor effects, highlighting the importance of this substituent in some active compounds. nih.gov

The introduction of substituents at the 12-position of the benzo[c]phenanthridine nucleus has been a successful strategy for developing potent antitumor agents. nih.gov Various functional groups, including aminoalkyl and carboxamide moieties, have been explored.

Studies on 12-substituted 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridines have shown that the introduction of a hydroxymethyl, formyl, N,N-dimethylaminomethyl, or various aminoalkyl chains at this position influences topoisomerase I-targeting activity and tumor cell growth. nih.govnih.gov The presence of an aminoalkyl group attached to a 12-carboxamide can improve the hydrophilic properties of the compound. nih.gov Among a series of derivatives, the 12-carboxamide and certain 12-(2-aminoethyl) derivatives were identified as particularly promising. nih.gov

Similarly, esters and amides of 2,3-dimethoxy-8,9-methylenedioxy-benzo[i]phenanthridine-12-carboxylic acid have been synthesized and evaluated for their cytotoxic and topoisomerase I-targeting activities. researchgate.net Several carboxamide derivatives, such as the 2-(N,N-dimethylamino)ethyl, 2-(N,N-diethylamino)ethyl, and 2-(pyrrolidin-1-yl)ethyl amides, were found to be highly cytotoxic. researchgate.net

The degree of saturation in the C-ring of the benzo[c]phenanthridine scaffold can also affect biological activity. The synthesis of 11-substituted 6-amino-11,12-dihydrobenzo[c]phenanthridines has been described, and these compounds have been evaluated for their antiproliferative activity. nih.gov

In a study comparing an unsaturated nitro derivative with its saturated analogue, the saturated compound was found to be more cytotoxic. nih.gov This suggests that the more flexible conformation of the saturated derivative may be more favorable for its biological activity compared to the more rigid unsaturated counterpart. nih.gov

Significance of the 5-Methyl Substituent

The presence of a methyl group at the 5-position of the benzo[c]phenanthridine nucleus is a critical structural feature that profoundly influences the molecule's biological activity. This N-alkylation transforms the phenanthridine (B189435) nitrogen into a permanently charged quaternary ammonium (B1175870) cation. beilstein-journals.org This permanent positive charge is essential for several reasons. Firstly, it enhances water solubility, which is a crucial property for biological applications. Secondly, and more importantly, it facilitates a strong electrostatic attraction to the negatively charged phosphate (B84403) backbone of polynucleotides like DNA and RNA. beilstein-journals.org

This structural element is a cornerstone of the activity seen in many related compounds. For instance, a series of synthetic 5-methylbenzo[c]phenanthridinium derivatives have been evaluated for their antibacterial properties. nih.govnih.gov These studies underscore the importance of the quaternized scaffold in the design of new therapeutic agents. Research on N-methyl-5,6-dihydrobenzo[c]phenanthridine highlights its role as a key heterocyclic scaffold for developing cytotoxic agents through further functionalization. researchgate.net The transformation from the tertiary amine in the dihydro- form to the quaternary iminium ion in the aromatic form is often considered an activation step. The iminium form is generally accepted as the more biologically active species due to its planarity and charge, which are conducive to intercalation with DNA.

Comparative Structure-Activity Analyses with Natural Benzo[c]phenanthridine Alkaloids

The biological activity of 2,3,8-trimethoxybenzo(c)phenanthridine is best understood in the context of its naturally occurring analogues. By comparing its substitution pattern and resulting activities with those of well-studied alkaloids like nitidine (B1203446), fagaronine, chelerythrine (B190780), and sanguinarine (B192314), a clearer picture of its structure-activity relationship (SAR) emerges.

Nitidine and fagaronine are two of the most studied benzo[c]phenanthridine alkaloids, known for their antileukemic and topoisomerase-inhibiting activities. nih.gov A key structural difference between these compounds and this compound lies in the substitution on the A and D rings. Nitidine possesses a 2,3-methylenedioxy group and an 8-methoxy group, while fagaronine features a 2,3-methylenedioxy group and a 7-methoxy group. researchgate.net

The position of the methoxy group on the D ring is particularly crucial for selective cytotoxicity. Studies on derivatives from Toddalia asiatica Lam. showed that nitidine, which has an 8-methoxy group, exhibited selective cytotoxicity against lung adenocarcinoma cells, whereas its analogue demethylnitidine (lacking the 8-methoxy group) had no such selectivity. nih.govspringermedizin.de This strongly suggests that the 8-methoxy group, a feature shared by this compound, is a critical determinant for targeted anticancer activity.

Furthermore, SAR studies on various analogues have established that oxygenated substituents at positions 8 and 9 are generally favorable for cytotoxic properties, which may be linked to their ability to intercalate into DNA and inhibit topoisomerase I. nih.gov The replacement of the 2,3-methylenedioxy group in nitidine with two methoxy groups, as seen in the subject compound, represents another important structural variation. While both groups are electron-donating, the conformational and electronic differences between a rigid methylenedioxy ring and two flexible methoxy groups can influence binding interactions with biological targets.

| Compound | Substitution Pattern | Reported Activity / Significance | Reference |

|---|---|---|---|

| This compound | 2-OCH₃, 3-OCH₃, 8-OCH₃ | Shares the critical 8-methoxy group with active analogues. | nih.gov |

| Nitidine | 2,3-O-CH₂-O, 8-OCH₃ | Exhibits selective cytotoxicity; 8-methoxy group is critical. | nih.govspringermedizin.de |

| Fagaronine | 2,3-O-CH₂-O, 7-OCH₃ | Displays antileukemic activity; acts as a topoisomerase inhibitor. | nih.govnih.gov |

| Demethylnitidine | 2,3-O-CH₂-O, 8-OH | Lacks selective cytotoxicity, highlighting the importance of the 8-methoxy group. | nih.govspringermedizin.de |

| Pyranophenanthridine Derivative (12) | Methylenedioxy derivative | Most active in its series, inducing cell accumulation in G2+M phases. | nih.gov |

Chelerythrine (2,3-methylenedioxy, 7,8-dimethoxy) and sanguinarine (2,3-methylenedioxy, 7,8-methylenedioxy) are another pair of extensively studied benzo[c]phenanthridine alkaloids. nih.govresearchgate.netmuni.cz A comparative analysis reveals the significance of the type and pattern of oxygenated substituents.

The 2,3,8-trimethoxy substitution pattern of the title compound presents an interesting variation. Unlike sanguinarine, it lacks the rigid methylenedioxy group at the 7,8-position, and unlike chelerythrine, it has a single methoxy group at position 8 rather than the 7,8-dimethoxy arrangement. This specific placement on the D ring, isolated at position 8, appears to be a key feature for the selective cytotoxicity noted in nitidine analogues. nih.gov The presence of three methoxy groups instead of methylenedioxy rings may also alter the molecule's electronic distribution and steric profile, potentially leading to different binding affinities and biological outcomes.

Stereochemical and Conformational Aspects in SAR

The biological activity of benzo[c]phenanthridine alkaloids is intrinsically linked to their three-dimensional structure, particularly the planarity of the tetracyclic system. beilstein-journals.org This planarity is a prerequisite for the primary mechanism of action for many of these compounds: intercalation into DNA. nih.gov The flat, aromatic surface of the molecule can insert itself between the stacked base pairs of the DNA double helix. beilstein-journals.orgnih.gov

The phenanthridine core possesses a curvature that nicely complements the shape of a DNA or RNA base pair, facilitating this intercalative binding. beilstein-journals.org This interaction causes a local unwinding of the DNA helix, which can disrupt cellular processes like replication and transcription and interfere with the function of enzymes such as topoisomerases. nih.gov The degree of unwinding can vary; for instance, some benzo[a]pyrene (B130552) derivatives, which also act as intercalators, unwind DNA by approximately 13 degrees. nih.gov

Substituents on the benzo[c]phenanthridine core can affect its conformation. While the core aromatic system is largely planar, bulky substituents could potentially introduce distortions, which might negatively impact DNA binding affinity. Conversely, substituents can also form additional hydrogen bonds or van der Waals interactions within the DNA grooves, thereby enhancing binding and specificity. Conformational studies are therefore essential for a complete understanding of the SAR of these derivatives. oup.com The specific arrangement of the methoxy groups in this compound, particularly the lone substituent at C-8, influences the molecule's polarity and potential for specific interactions within the DNA binding site, which, as noted, appears to be crucial for its selective cytotoxic potential. nih.govspringermedizin.de

Computational Approaches in the Research of 2,3,8 Trimethoxybenzo C Phenanthridine

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzo[c]phenanthridine (B1199836) derivatives, these models have been pivotal in understanding the structural requirements for their anticancer and topoisomerase I inhibitory activities.

Development of Hologram, 2D, and 3D-QSAR Models

A significant study in the field involved the development of Hologram QSAR (HQSAR), 2D-QSAR, and 3D-QSAR models for a series of benzo[c]phenanthridine derivatives to correlate their structures with their inhibitory activity against topoisomerase I and cytotoxicity against various tumor cell lines. nih.gov These models translate molecular structures into numerical descriptors that are then used to derive the correlation.

Hologram QSAR (HQSAR): This technique generates molecular holograms by breaking down the chemical structure into fragments of a defined size. These fragments are then hashed into a fixed-length array, creating a unique fingerprint for each molecule.

2D-QSAR: This approach utilizes 2D structural descriptors, such as topological and electronic properties, to build the predictive model.

3D-QSAR: This method considers the three-dimensional conformation of the molecules and their interaction fields. By aligning the compounds, it calculates steric and electrostatic fields around them, providing a more detailed understanding of the structure-activity relationship.

The robustness and predictive power of these models were rigorously evaluated using statistical metrics.

Predictive Capabilities for Biological Activity

The developed QSAR models demonstrated significant predictive capabilities for the biological activity of benzo[c]phenanthridine analogs. nih.gov The statistical quality of the models was assessed using several parameters, including the squared correlation coefficient (R²), the squared cross-validation coefficient (q²), and the squared predictive correlation coefficient for an external test set (r²). nih.gov

| QSAR Model Type | Squared Correlation Coefficient (R²) | Squared Cross-Validation Coefficient (q²) | External Set Squared Predictive Correlation Coefficient (r²) |

|---|---|---|---|

| Hologram QSAR | 0.58 - 0.77 | 0.41 - 0.60 | 0.50 - 0.80 |

| 2D-QSAR | 0.58 - 0.77 | 0.41 - 0.60 | 0.50 - 0.80 |

| 3D-QSAR | 0.58 - 0.77 | 0.41 - 0.60 | 0.50 - 0.80 |

These values indicate that the models can reliably predict the topoisomerase I inhibitory activity and cytotoxicity of new benzo[c]phenanthridine derivatives. nih.gov Furthermore, a reliability test with a 95% confidence level was employed to validate the predictive power and prevent overfitting of the models. nih.gov The successful application of these QSAR models provides a powerful tool for the virtual screening and design of novel benzo[c]phenanthridine analogs with potentially enhanced antitumor activity. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Studies

While specific molecular docking and dynamics simulation studies focusing solely on 2,3,8-trimethoxybenzo(c)phenanthridine are not extensively detailed in the available literature, the broader class of benzo[c]phenanthridine alkaloids has been the subject of such investigations to elucidate their mechanism of action. These computational techniques are crucial for understanding how these molecules interact with their biological targets at an atomic level. For instance, studies on related compounds have explored their binding to targets like topoisomerase I, a key enzyme in DNA replication and a target for many anticancer drugs.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment and the stability of the interaction.

De Novo Design and Virtual Screening of Novel Derivatives

The insights gained from QSAR and molecular modeling studies have paved the way for the rational design of novel benzo[c]phenanthridine derivatives with improved biological profiles.

De Novo Design: This computational approach involves the construction of novel molecular structures from scratch, based on the identified pharmacophoric features required for biological activity. The QSAR models developed for benzo[c]phenanthridines can be used to guide the design of new analogs with predicted higher antitumor and topoisomerase I inhibitory activity. nih.gov

Virtual Screening: This technique involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The predictive QSAR models for benzo[c]phenanthridines can be used as a filter in virtual screening campaigns to prioritize compounds for synthesis and biological testing.

For example, research into novel benzo[c]phenanthridine derivatives has led to the design and synthesis of compounds with potent activity against multidrug-resistant Mycobacterium tuberculosis. biorxiv.orgbiorxiv.orgnih.gov In one such study, 35 new benzo[c]phenanthridine derivatives were created and evaluated. biorxiv.orgbiorxiv.orgnih.gov This highlights the practical application of computational design in generating new chemical entities with therapeutic potential. Another study focused on the design and preparation of aza-analogs of the benzo[c]phenanthridine framework to explore their cytotoxic and antiplasmodial activities. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.